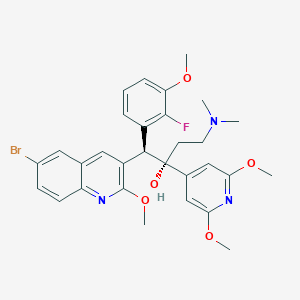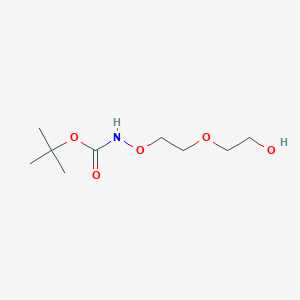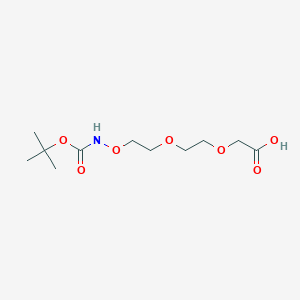![molecular formula C23H19F6N3O B611248 3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)
3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene
Vue d'ensemble
Description
TC-I 2014 is a potent and orally active benzimidazole-containing compound that acts as an antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. It has been shown to exhibit significant antiallodynic properties in various pain models .
Applications De Recherche Scientifique
TC-I 2014 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the TRPM8 channel and its role in various physiological processes.
Biology: It helps in understanding the molecular mechanisms of cold sensation and pain perception.
Medicine: TC-I 2014 is investigated for its potential therapeutic applications in treating conditions such as chronic pain and neuropathic pain.
Industry: It is used in the development of new pain-relief medications and in the study of ion channel pharmacology .
Mécanisme D'action
TC-I 2014 exerts its effects by selectively blocking the TRPM8 channel, which is involved in the sensation of cold and pain. By inhibiting this channel, TC-I 2014 reduces the transmission of pain signals, thereby exhibiting antiallodynic properties. The molecular targets include the TRPM8 channel, and the pathways involved are related to ion channel modulation and pain signal transduction .
Analyse Biochimique
Biochemical Properties
TC-I 2014 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) superfamily of cation channels . It has been shown to inhibit TRPM8 currents in HEK293 cells stably expressing canine or human TRPM8 . The IC50 values are 0.8 nM, 3.0 nM, and 4.4 nM for canine, human, and rat channels respectively .
Cellular Effects
TC-I 2014 influences cell function by acting as a potent TRPM8 antagonist . TRPM8 channels are involved in various cellular processes, including pain sensation and thermosensation. By inhibiting these channels, TC-I 2014 can modulate these processes .
Molecular Mechanism
The molecular mechanism of action of TC-I 2014 involves the inhibition of the TRPM8 channel . This inhibition prevents the influx of calcium ions into the cell, which is a key step in the activation of the pain and cold sensation pathways .
Temporal Effects in Laboratory Settings
Given its potent inhibitory effects on the TRPM8 channel, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .
Dosage Effects in Animal Models
In animal models, TC-I 2014 has been shown to prevent icilin-induced withdrawal responses . The compound produced greater than 90% inhibition at dosages of 3, 5.6, and 10 mg/kg administered 2 hours prior to icilin challenge .
Metabolic Pathways
Given its role as a TRPM8 antagonist, it is likely involved in the regulation of calcium ion homeostasis within the cell .
Transport and Distribution
Given its role as a TRPM8 antagonist, it is likely that it is transported to areas of the cell where TRPM8 channels are present .
Subcellular Localization
Given its role as a TRPM8 antagonist, it is likely that it localizes to areas of the cell where TRPM8 channels are present .
Méthodes De Préparation
The synthesis of TC-I 2014 involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization to introduce the trifluoromethyl groups. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the benzimidazole ring. Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Des Réactions Chimiques
TC-I 2014 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
TC-I 2014 is unique due to its high potency and selectivity for the TRPM8 channel. Similar compounds include:
BCTC: Another TRPM8 antagonist with different chemical structure and potency.
PF-05105679: A selective TRPM8 antagonist used in research on cold-related pain.
AMTB hydrochloride: A novel TRPM8 channel blocker effective for pain and urinary diseases .
These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and specific applications.
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMFCZZEKTVDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=NO2)C3=NC4=C(C=C(C=C4N3)C5=CC=CC=C5C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the interaction between TC-I 2014 and the TRPM8 receptor based on the provided research?
A1: The provided research paper focuses on the structural analysis of the TRPM8 cold receptor using single-particle electron cryo-microscopy. [] This powerful technique allows researchers to visualize the receptor at a near-atomic resolution. The paper specifically investigates the structure of TRPM8 bound to TC-I 2014. By analyzing this complex, researchers can gain valuable insights into the binding site of TC-I 2014 on the receptor and understand how this interaction might modulate the receptor's activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)

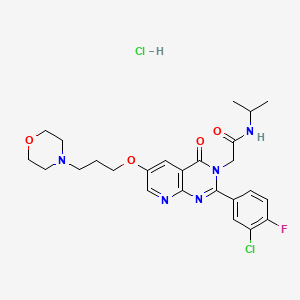
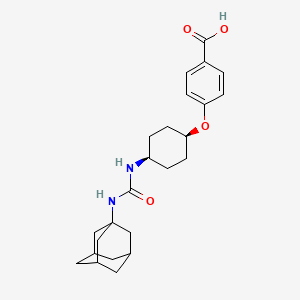

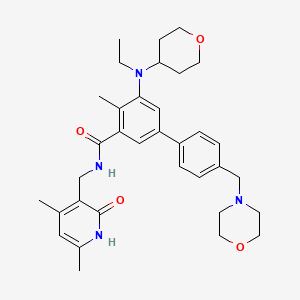
![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)
